4-(Piperidinomethyl)benzophenone
Description
4-(Piperidinomethyl)benzophenone is a benzophenone derivative characterized by a piperidinomethyl group (-CH₂-piperidine) attached to the para position of the benzophenone backbone. Benzophenones are aromatic ketones with a diphenylmethane structure, widely utilized in photochemistry, polymer science, and medicinal chemistry due to their UV absorption properties and reactivity. The piperidinomethyl substitution introduces a tertiary amine moiety, enhancing solubility in polar solvents and enabling interactions with biological targets or polymeric matrices. This compound is frequently employed as a photo-crosslinking agent in biochemical studies and polymer synthesis .
Key structural features:
- Benzophenone core: Enables UV-induced radical generation for cross-linking .
- Piperidinomethyl group: Modifies electronic properties and steric bulk, influencing reactivity and binding affinity .
Properties
IUPAC Name |
phenyl-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBEDMRMXTWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642671 | |
| Record name | Phenyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-91-7 | |
| Record name | Phenyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidinomethyl)benzophenone typically involves the reaction of benzophenone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidinomethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives with additional functional groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Piperidinomethyl)benzophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Piperidinomethyl)benzophenone involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Piperidinomethyl)benzophenone with structurally and functionally related benzophenone derivatives, focusing on substituent effects, applications, and research findings:
Key Observations:
Substituent Effects on Reactivity: Electron-donating groups (e.g., piperidinomethyl) enhance stability and solubility, making this compound suitable for biochemical cross-linking . Electron-withdrawing groups (e.g., -Cl in 4-Chloromethylbenzophenone) increase electrophilicity, favoring nucleophilic reactions .
Photochemical Performance: Sulfur-containing derivatives like MTPBP exhibit superior photoinitiating efficiency compared to this compound due to enhanced radical generation pathways . Unsubstituted benzophenone (BP) requires co-initiators (e.g., amines) for polymerization, while piperidinomethyl derivatives may act as standalone cross-linkers .
Toxicity and Safety: Piperazinomethyl derivatives (e.g., 4'-(4-Methylpiperazinomethyl)benzophenone) are prioritized in drug design for their balanced solubility and low acute toxicity .
Analytical Detection: 4-Methylbenzophenone is routinely quantified in packaging materials via HPLC-DAD-FLD, whereas piperidinomethyl derivatives require specialized mass spectrometry for fragmentation analysis .
Biological Activity
4-(Piperidinomethyl)benzophenone, a compound belonging to the benzophenone class, has garnered interest in various fields of research due to its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 270.33 g/mol. This compound is characterized by the presence of a piperidinomethyl group, which contributes to its diverse interactions within biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism involves the modulation of signaling pathways related to cell survival and proliferation, particularly through the inhibition of key oncogenic transcription factors .
Neuropharmacological Effects
There is emerging evidence regarding the neuropharmacological effects of this compound. Preliminary studies suggest that it may exhibit psychoactive properties similar to other piperidine derivatives. These effects are thought to be mediated through interactions with neurotransmitter systems, particularly dopamine and serotonin receptors, indicating potential applications in treating mood disorders .
Table: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a notable study published in Cancer Biology, researchers investigated the effects of this compound on human breast cancer cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that it activates caspase-3 and caspase-9 pathways, leading to apoptosis. Additionally, it was observed to downregulate anti-apoptotic proteins such as Bcl-2, further supporting its role as an anticancer agent .
Industrial Applications
Beyond its biological activities, this compound is also explored for its utility in industrial applications, particularly in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use as a building block in organic synthesis and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
